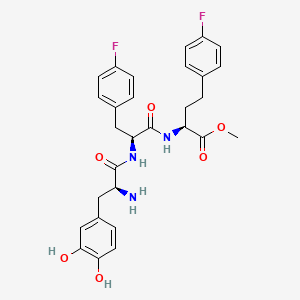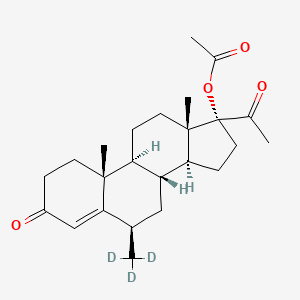
gamma-Secretase modulator 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase Modulator 10 is a small molecule compound that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. This compound selectively reduces the production of amyloid-beta peptides, particularly the pathogenic amyloid-beta 42, without affecting the cleavage of other essential substrates such as the Notch receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as alkyl halides, acyl chlorides, and amines.
Final Coupling: The final product is obtained through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate solvents
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify specific functional groups, such as alcohols to ketones or aldehydes.
Reduction: Reduction reactions, such as hydrogenation, can convert double bonds or carbonyl groups to saturated compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the core structure
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
Gamma-Secretase Modulator 10 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of gamma-secretase modulators and to develop new analogs with improved efficacy and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of gamma-secretase in various signaling pathways and its interaction with substrates
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of amyloid-beta peptides and preventing plaque formation
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new gamma-secretase modulators
Mechanism of Action
Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .
Comparison with Similar Compounds
Gamma-Secretase Inhibitors: These compounds inhibit the activity of gamma-secretase but often have off-target effects on other substrates, leading to toxicity.
Beta-Secretase Inhibitors: These inhibit the initial cleavage of amyloid precursor protein but may also affect other physiological processes.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Some NSAIDs have been found to modulate gamma-secretase activity but with less specificity compared to Gamma-Secretase Modulator 10
Uniqueness: this compound is unique in its ability to selectively reduce the production of amyloid-beta 42 without affecting other essential substrates. This selective modulation reduces the risk of side effects and makes it a promising candidate for the treatment of Alzheimer’s disease .
Properties
Molecular Formula |
C25H23F3N4O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine |
InChI |
InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1 |
InChI Key |
JBNQYKISHRGLQY-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
